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Compound of Interest

Compound Name: Heptyl 8-bromooctanoate

Cat. No.: B12586810 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of

Heptyl 8-bromooctanoate (CAS# 612842-05-4). Due to the limited availability of experimental

spectroscopic data in public domains, this document presents predicted spectral data

alongside a plausible synthetic protocol. This information is intended to serve as a valuable

resource for researchers utilizing this compound in drug development and other scientific

endeavors.

Chemical and Physical Properties
Heptyl 8-bromooctanoate is a fatty acid ester characterized by an eight-carbon chain with a

terminal bromine atom and a heptyl ester group.

Property Value Reference

Chemical Formula C15H29BrO2 [1]

Molecular Weight 321.30 g/mol [1]

Exact Mass 320.1351 [1]
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A representative synthetic pathway for Heptyl 8-bromooctanoate involves the esterification of

8-bromooctanoic acid with heptanol. This reaction is typically acid-catalyzed.

Synthesis of Heptyl 8-bromooctanoate

Reactants Reaction Conditions

Process

Product

8-Bromooctanoic Acid

Fischer Esterification

Heptanol Acid Catalyst (e.g., H2SO4) Anhydrous Solvent (e.g., Toluene) Heat (Reflux)

Heptyl 8-bromooctanoate

Click to download full resolution via product page

Caption: Synthetic pathway for Heptyl 8-bromooctanoate via Fischer esterification.

Experimental Protocol:
The following is a representative protocol for the synthesis of Heptyl 8-bromooctanoate.

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux

condenser, combine 8-bromooctanoic acid (1 equivalent), heptanol (1.2 equivalents), and a

catalytic amount of concentrated sulfuric acid in an anhydrous solvent such as toluene.

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by

observing the collection of water in the Dean-Stark trap.

Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the

organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can be further purified by column

chromatography on silica gel.

Spectroscopic Data (Predicted)
As experimental spectra for Heptyl 8-bromooctanoate are not readily available, the following

tables provide predicted data based on standard spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance)
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.05 t 2H -O-CH₂-(CH₂)₅-CH₃

~3.40 t 2H Br-CH₂-(CH₂)₆-COOR

~2.30 t 2H -(CH₂)₅-CH₂-COOR

~1.85 p 2H
Br-CH₂-CH₂-(CH₂)₅-

COOR

~1.60 p 2H
-O-CH₂-CH₂-(CH₂)₄-

CH₃

~1.42 m 4H
Br-(CH₂)₂-CH₂-CH₂-

(CH₂)₃-COOR

~1.28 m 10H

-(CH₂)₂-CH₂-CH₂-

CH₂-CH₂-CH₃ and -

(CH₂)₄-CH₂-CH₂-

COOR

~0.88 t 3H -O-(CH₂)₆-CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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Chemical Shift (ppm) Assignment

~173.5 C=O

~64.5 -O-CH₂-

~34.0 -CH₂-COOR

~33.8 Br-CH₂-

~32.8 Br-CH₂-CH₂-

~31.7 -O-(CH₂)₅-CH₂-CH₃

~28.9 -O-CH₂-CH₂-

~28.6 Br-(CH₂)₂-CH₂-

~28.0 Br-(CH₂)₃-CH₂-

~25.9 -O-(CH₂)₂-CH₂-

~25.0 -(CH₂)₄-CH₂-CH₂-COOR

~22.5 -O-(CH₂)₄-CH₂-CH₂-CH₃

~14.0 -CH₃

IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~2925 Strong C-H stretch (alkane)

~2855 Strong C-H stretch (alkane)

~1735 Strong C=O stretch (ester)

~1465 Medium C-H bend (alkane)

~1170 Strong C-O stretch (ester)

~645 Medium C-Br stretch

MS (Mass Spectrometry)
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The mass spectrum is expected to show isotopic peaks for the bromine atom (⁷⁹Br and ⁸¹Br).

m/z Interpretation

321/323
[M+H]⁺ (Molecular ion peak with isotopic

pattern)

241 [M - Br]⁺

143 [C₈H₁₅O₂]⁺ (Loss of heptyl group)

99 [C₇H₁₅]⁺ (Heptyl cation)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12586810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

